molecular formula C12H15NO4 B2919179 3-(Benzylamino)-4-methoxy-4-oxobutanoic acid CAS No. 115951-21-8

3-(Benzylamino)-4-methoxy-4-oxobutanoic acid

Cat. No.: B2919179
CAS No.: 115951-21-8
M. Wt: 237.255
InChI Key: WPKCEAVNTHRXLE-UHFFFAOYSA-N
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Description

3-(Benzylamino)-4-methoxy-4-oxobutanoic acid is a substituted butanoic acid derivative characterized by a benzylamino group at the C3 position, a methoxy group at C4, and a ketone moiety adjacent to the methoxy group. This structure confers unique physicochemical properties, such as polarity and hydrogen-bonding capacity, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s reactivity is influenced by the electron-withdrawing ketone and methoxy groups, which modulate its acidity and stability.

Properties

IUPAC Name

3-(benzylamino)-4-methoxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-12(16)10(7-11(14)15)13-8-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKCEAVNTHRXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-4-methoxy-4-oxobutanoic acid typically involves the reaction of benzylamine with 4-methoxy-4-oxobutanoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in a solvent such as dichloromethane. The reaction is conducted at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

3-(Benzylamino)-4-methoxy-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

4-Methoxy-4-oxobutanoic Acid

  • Structure: Lacks the benzylamino group at C3.
  • Key Data: Property 3-(Benzylamino)-4-methoxy-4-oxobutanoic Acid 4-Methoxy-4-oxobutanoic Acid Molecular Formula C₁₂H₁₅NO₄ C₅H₈O₄ Molecular Weight ~237.25 g/mol 132.11 g/mol ¹H NMR (CDCl₃) Not explicitly reported δ 2.60–2.80 (m, 2xCH₂), 3.68 (s, OCH₃), 9.89 (s, OH)
  • Functional Impact: The absence of the benzylamino group reduces steric hindrance and increases hydrophilicity, making 4-methoxy-4-oxobutanoic acid more suitable for esterification reactions .

(4-(Benzylamino)-4-oxobutan-2-yl)boronic Acid (3f)

  • Structure : Replaces the methoxy-oxo group with a boronic acid moiety at C2.
  • Key Data: Property this compound (4-(Benzylamino)-4-oxobutan-2-yl)boronic Acid Molecular Formula C₁₂H₁₅NO₄ C₁₁H₁₅BNO₃ Molecular Weight ~237.25 g/mol 239.16 g/mol ¹³C NMR (CD₃Cl) Not reported δ 31.49 (boron-associated carbon)
  • Functional Impact : The boronic acid group enhances reactivity in Suzuki-Miyaura cross-coupling reactions, enabling applications in bioconjugation .

Derivatives with Aromatic Substitutions

4-(4-Benzylamino-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid

  • Structure : Introduces a nitro group and methyl substitution on the aromatic ring.
  • Key Data: Property this compound 4-(4-Benzylamino-3-nitrophenyl)-3-methyl-4-oxobutanoic Acid Molecular Formula C₁₂H₁₅NO₄ C₁₈H₁₈N₂O₅ Molecular Weight ~237.25 g/mol 342.35 g/mol Pharmacological Role Intermediate Potential anticancer agent due to nitro group

3-(2-Benzyloxy-3,4-dimethoxybenzyl)-4-methoxy-4-oxobutanoic Acid (12)

  • Structure : Features additional benzyloxy and methoxy groups on the benzyl moiety.
  • Key Data: Property this compound Compound 12 ¹³C NMR (CDCl₃) Not reported δ 176.54 (C=O), 167.71 (ester), 154.68 (aromatic) Synthetic Application General intermediate Used in hydrogenolysis reactions for deprotection
  • Functional Impact : Increased steric bulk may hinder crystallization but improves stability under acidic conditions .

Protected and Functionalized Analogues

(R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic Acid

  • Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group at C2.
  • Key Data: Property this compound Boc-Protected Analogue Molecular Formula C₁₂H₁₅NO₄ C₁₀H₁₇NO₆ Application Direct synthesis Peptide synthesis (amino protection)
  • Functional Impact : The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during peptide elongation .

Biological Activity

3-(Benzylamino)-4-methoxy-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features contribute to various biological activities, making it a candidate for further research in pharmacology and biochemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a benzylamino group and a methoxy group attached to a 4-oxobutanoic acid moiety. This configuration allows for multiple interactions with biological macromolecules, influencing its solubility, reactivity, and overall biological efficacy.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits potent anticancer properties. In vitro assays have demonstrated its ability to inhibit proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties indicate that it may mitigate inflammatory responses, potentially through modulation of cytokine production or inhibition of inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against Gram-positive/negative
Anti-inflammatoryReduction in cytokine levels

Case Study: Anticancer Activity

In a recent study, this compound was tested against human cancer cell lines such as HeLa and MCF-7. The results indicated a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The compound induced apoptosis in cancer cells, as evidenced by increased annexin V staining and caspase activation.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method, revealing potent activity that suggests its potential as a lead compound for antibiotic development.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival or bacterial growth.
  • Receptor Modulation : Potential interactions with cellular receptors could lead to altered signaling pathways, contributing to its anticancer and anti-inflammatory effects.

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